molecular formula C8H10BrNO2 B8350636 3-bromo-2-methoxy-6-(methoxymethyl)pyridine CAS No. 1206776-84-2

3-bromo-2-methoxy-6-(methoxymethyl)pyridine

Cat. No.: B8350636
CAS No.: 1206776-84-2
M. Wt: 232.07 g/mol
InChI Key: ADJNFHXILOCIGT-UHFFFAOYSA-N
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Description

3-bromo-2-methoxy-6-(methoxymethyl)pyridine is a heterocyclic organic compound with the molecular formula C8H10BrNO2. This compound is characterized by a pyridine ring substituted with bromine, methoxy, and methoxymethyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methoxy-6-(methoxymethyl)pyridine typically involves the bromination of 2-methoxy-6-methoxymethyl-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methoxy-6-(methoxymethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-2-methoxy-6-(methoxymethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2-methoxy-6-(methoxymethyl)pyridine depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-methoxy-2-methylpyridine: Similar structure but with a methyl group instead of a methoxymethyl group.

    2-Bromo-3-methoxy-6-(methoxymethyl)pyridine: Similar structure but with different substitution positions.

    3-Bromo-5-methoxy-2-methylpyridine: Similar structure but with different substitution positions.

Uniqueness

3-bromo-2-methoxy-6-(methoxymethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and methoxymethyl groups provides versatility in chemical synthesis and potential for diverse applications .

Properties

CAS No.

1206776-84-2

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

3-bromo-2-methoxy-6-(methoxymethyl)pyridine

InChI

InChI=1S/C8H10BrNO2/c1-11-5-6-3-4-7(9)8(10-6)12-2/h3-4H,5H2,1-2H3

InChI Key

ADJNFHXILOCIGT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C(C=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

step 1—A NaH dispersion (226 mg, 5.64 mmol, 60% mineral oil dispersion) was triturated with hexanes (3×10 mL) and dried under a stream of N2 then suspended in THF (23.5 mL) and cooled to 0° C. A solution of 3-bromo-2-methoxy-6-(hydroxymethyl)pyridine (0.88 g, 3.79 mmol) in THF (10 mL) was added drop-wise and the mixture was stirred for 30 min. To the solution was added MeI (1.00 g, 441 μl, 7.05 mmol) and the mixture was warmed to RT. After 1 h the crude reaction mixture was concentrated in vacuo and the mixture was poured into H2O (100 mL) and extracted with EtOAc (3×50 mL). The combined extracts were washed sequentially with H2O, brine, dried, filtered and concentrated to afford 3-bromo-2-methoxy-6-methoxymethyl-pyridine (136) as a light yellow oil.
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
441 μL
Type
reactant
Reaction Step Two

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